molecular formula C4H5FO2 B1586471 Methyl 2-fluoroacrylate CAS No. 2343-89-7

Methyl 2-fluoroacrylate

Cat. No. B1586471
CAS RN: 2343-89-7
M. Wt: 104.08 g/mol
InChI Key: ZTZJVAOTIOAZGZ-UHFFFAOYSA-N
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Description

Methyl 2-fluoroacrylate (MFA) is a chemical compound classified as an acrylate ester . The molecular formula is C4H5FO2 and the molecular weight is 104.08 . It is used in industrial chemistry to produce acrylate polymers with mechanical and optical properties .


Synthesis Analysis

Methyl 2-fluoroacrylate can be synthesized from methyl 3-chloro-2-fluoropropionate . The synthesis involves the use of di-tert-butylhydroxytoluene (BHT), N-methylpyrrolidine (NMP), and tribasic sodium phosphate . The mixture is heated to 150°C and the addition of methyl 3-chloro-2-fluoropropionate is metered .


Molecular Structure Analysis

The molecular structure of Methyl 2-fluoroacrylate is represented by the formula C4H5FO2 . The average mass is 104.080 Da and the monoisotopic mass is 104.027359 Da .


Physical And Chemical Properties Analysis

Methyl 2-fluoroacrylate is a transparent liquid with a density of 1.114 g/mL at 20°C . It has a melting point of -42°C and a boiling point of 91°C . It is slightly soluble in water and has a refractive index of 1.39 at 20°C .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 2-fluoroacrylate serves as a key starting material in the synthesis of novel compounds. For instance, it has been used in the synthesis of 4-fluoro-2,4-methanoproline, a fluorinated analogue of naturally occurring 2,4-methanoproline, involving photochemical cyclization (Tkachenko et al., 2009). Additionally, it has been utilized in the efficient preparation of fluorovinyl-containing lactams through ring-closing metathesis of N-substituted 2-fluoroallylamides (Li et al., 2016).

Development of Fluorinated Polymers

Methyl 2-fluoroacrylate is crucial in the field of polymer chemistry, particularly in the anionic polymerization of fluorine-containing vinyl monomers. This process has been used to understand the general trends in the anionic polymerization of fluorinated acrylates, helping to create polymers with unique properties (Narita et al., 1993). Its application extends to the study of the free-radical polymerization kinetics of various acrylates, including methyl acrylate and ethyl α-fluoroacrylate (Degirmenci et al., 2009).

Fluorinated Nanoparticles for Molecular Delivery

The introduction of alkyl chain fluorination to polyacrylate nanoparticles has been studied, demonstrating that increasing fluorine content in these nanoparticles results in a decrease in size and changes in drug carrier properties. This research provides valuable insights for the application of fluorinated nanoparticles in molecular delivery (Labruère & Turos, 2012).

Exploration in Material Science

Methyl 2-fluoroacrylate has contributed to advancements in material science, including the development of poly-2-fluoroacrylates for applications in optical materials, semiconductor techniques, and medical uses (Boguslavskaya, 1992). It has also played a role in creating fluorinated polymers for specialty coatings, demonstrating enhanced protective abilities against atmospheric corrosion (Malshe & Sangaj, 2005).

Dental Applications

In the field of dentistry, α-fluoro-substituted acryl polymers derived from methyl α-fluoroacrylate have been investigated as potential materials for denture bases. These polymers exhibit superior mechanical properties and varying water sorption characteristics, making them interesting candidates for dental applications (Kurata & Yamazaki, 1989).

Safety And Hazards

Methyl 2-fluoroacrylate is highly flammable and can be harmful if inhaled, in contact with skin, or if swallowed . It is irritating to eyes, respiratory system, and skin .

Future Directions

Methyl 2-fluoroacrylate is used in industrial chemistry to produce acrylate polymers with mechanical and optical properties . It also finds use in the production of insect antifeedant 2-azabicyclo . The future directions of this compound could involve further exploration of these applications and potential new uses in related fields.

properties

IUPAC Name

methyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c1-3(5)4(6)7-2/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZJVAOTIOAZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Record name Methyl 2-fluoroacrylate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methyl_2-fluoroacrylate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31344-36-2
Record name 2-Propenoic acid, 2-fluoro-, methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31344-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80382134
Record name methyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoroacrylate

CAS RN

2343-89-7
Record name Methyl 2-fluoro-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2343-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoroacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 2-fluoroacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoroacrylate
Source European Chemicals Agency (ECHA)
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Record name METHYL 2-FLUOROACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
RN Majumdar, F Lin, HJ Haruwood - Polymer journal, 1984 - nature.com
… measured at 20 MHz of the alternating copolymer of methyl 2-fluoroacrylate with styrene. … measured at 75 MHz of the alternating copolymer of methyl 2-fluoroacrylate with styrene. …
Number of citations: 7 www.nature.com
A Nouaille, X Pannecoucke, T Poisson… - Advanced Synthesis …, 2021 - Wiley Online Library
… of methyl 2-fluoroacrylate 1 a led to our best results with 94% NMR yield, 85% of isolated … A presumable reason is the poor reactivity of methyl 2-fluoroacrylate 1 a as Michael acceptor, …
Number of citations: 12 onlinelibrary.wiley.com
B Fu, Z Cao, B Wu, C Mao, C Qin… - Phosphorus, Sulfur, and …, 2022 - Taylor & Francis
… Methyl 2-fluoro-3-hydroxypropanoate (MFHP) and its derivative methyl 3-chloro-2-fluoropropanoate (MCFP) are easily converted into methyl 2-fluoroacrylate (MFA). A roundabout …
Number of citations: 3 www.tandfonline.com
AN Tkachenko, DS Radchenko, PK Mykhailiuk… - Organic …, 2009 - ACS Publications
… directly from commercially available methyl 2-fluoroacrylate (4) was elaborated (Scheme 2). … The synthesis commences from commercially available methyl 2-fluoroacrylate (4) and …
Number of citations: 46 pubs.acs.org
VS Yarmolchuk, PK Mykhailiuk, IV Komarov - Tetrahedron letters, 2011 - Elsevier
… commercially available methyl 2-fluoroacrylate and involves … The key reaction between ylide 3 and methyl 2-fluoroacrylate (4) … was 57% from methyl 2-fluoroacrylate (4) over three steps. …
Number of citations: 22 www.sciencedirect.com
C Rasson, A Stouse, A Boreux… - … –A European Journal, 2018 - Wiley Online Library
… Herein, we report the copper-catalyzed domino borylation/aldolisation of methyl 2-fluoroacrylate with carbonyl compounds followed by an elimination to give Morita–Baylis–Hillman (…
Y Li, K Li, Y Wu, Q Ma, X Lei - Tetrahedron, 2016 - Elsevier
… In conclusion, a cost-efficient method for preparation of a series of 2-fluoroallylamines from methyl 2-fluoroacrylate has been developed through aminolysis and subsequently selective …
Number of citations: 9 www.sciencedirect.com
S Yamada, S Cho, A Zampini - Advances in Resist …, 2003 - spiedigitallibrary.org
… Pittman et al. have determined the reactivity ratios of methyl 2-fluoroacrylate and styrene (rl=O.15, r2=O.62),14 while Fedynyshyn et at. have prepared P(STYHFIP-TBA). Therefore, all of …
Number of citations: 2 www.spiedigitallibrary.org
R Yoshimoto, H Morisaka, Y Usuki, Y Shibata… - Chemistry …, 2020 - journal.csj.jp
… Thus, treatment of 1a with methyl 2-fluoroacrylate (7) in place of 2 under standard conditions gave an acyclic ortho-alkenylated product 8 in 55% yield (Scheme 4a). No isoindolinone …
Number of citations: 4 www.journal.csj.jp
L Kiss, Z Benke, AM Remete, F Fülöp - The Chemical Record, 2020 - Wiley Online Library
… These included 2-bromo-3,3,3-trifluoroprop-1-ene, methyl 2-fluoroacrylate, 4-bromo-3,3,4,4-… ,3-trifluoroprop-1-ene and methyl 2-fluoroacrylate. At reflux temperature at a longer reaction …
Number of citations: 12 onlinelibrary.wiley.com

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